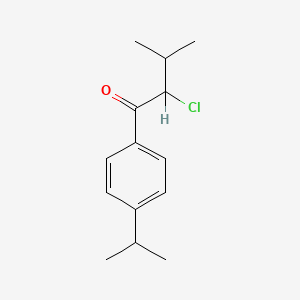
Dimethyl diselenide
Overview
Description
Dimethyl diselenide (DMDS) is an organoselenium compound with the molecular formula C2H6Se2. It is a colorless, volatile liquid with a characteristic odor. DMDS is a versatile molecule with various applications in the scientific and industrial fields. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a corrosion inhibitor in the oil and gas industry. DMDS is also used in the pharmaceutical and biotechnology industries, as a reagent in the synthesis of drugs and as an antioxidant in food and cosmetic products.
Scientific Research Applications
Molecular Structure Analysis
- Electron Diffraction Investigation : Dimethyl diselenide's molecular structure was determined using electron diffraction in vapor form, revealing bonded distances and angles which are crucial for understanding its chemical behavior (D'antonio, George, Lowrey & Karle, 1971).
Vibrational Behavior Study
- Vibrational Spectra and Structure : The infrared and Raman shifts were used to study the vibrational behavior of this compound, helping to classify its molecular point group and understand its fundamental vibrations (Green & Harvey, 1968).
Chemical Reaction Identification
- Distonic Radical Cations Identification : this compound has been shown to be a powerful reagent for identifying distonic radical cations, a type of ion crucial in many chemical reactions (Thoen, Beasley, Smith & Kenttämaa, 1996).
Synthesis Method Improvement
- Simplified Synthesis Process : A simpler method for synthesizing this compound using selenium powder and potassium borohydride was developed, making the process more accessible (Xu-gang, 2010).
Selenium Species Determination
- Selenium Species Analysis in Natural Waters : A method was described to determine selenium species including this compound in natural waters, improving the detection capabilities in environmental studies (Cutter, 1978).
Fluorescence Spectrometry Application
- Direct Determination using Atomic Fluorescence Spectrometry : The direct determination of this compound was explored using atomic fluorescence spectrometry, showcasing a simple, sensitive, and cost-effective approach (Hou Xian-deng, 2007).
Molecular Orbital Studies
- Theoretical Studies on Molecular Orbital : Semiempirical and ab initio molecular orbital methods were used to study this compound, offering insights into its molecular behavior and properties (Renugopalakrishnan, Wyssbrod, Walter & Druyan, 1982).
Chemical Separation Techniques
- LC-ICP-DRC-MS for Selenium Species Analysis : A method using high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry was developed for separating and detecting this compound in biological samples (Lunøe, Skov, Gabel‐Jensen, Stürup & Gammelgaard, 2010).
Rotational Barrier Calculations
- Rotational Barriers Calculation : The heights of rotational barriers in this compound were calculated, contributing to the understanding of its rotational dynamics (BelBruno, 1996).
Thermochromic Properties Study
- Thermochromic Properties in Solution : The thermochromic properties of this compound were explored, contributing to the understanding of its phase transition behavior (Kunkely, Vogler & Nagle, 1995).
Cathodic Stripping Voltammetry Analysis
- Use in Cathodic Stripping Voltammetry : The method was used to determine selenite and this compound, enhancing analytical capabilities in electrochemical studies (Mohamed & Leong, 2006).
Biomethylation in Soil and Sludge
- Biomethylation Study in Soil and Sewage Sludge : The conversion of inorganic selenium compounds to volatile methylated species including this compound by microorganisms in soil and sewage sludge was investigated, highlighting its role in the selenium cycle (Reamer & Zoller, 1980).
Microwave Spectroscopy Application
- Microwave Spectroscopy Studies : The microwave spectra of this compound were measured, providing insights into its molecular structure and internal rotations (Groner, Gillies, Gillies, Zhang & Block, 2004).
Novel Synthesis Methods
- Novel Synthesis of 2-Pyridylselenium Compounds : A new synthesis method for 2-pyridylselenium compounds using this compound was developed, demonstrating its utility in organoselenium chemistry (Bhasin & Singh, 2002).
Photoelectron Photoion Coincidence Spectroscopy
- Use in Dissociation Pathway Studies : this compound was studied using photoelectron photoion coincidence spectroscopy to understand its energetics and dissociation pathways (Borkar, Sztáray & Bodi, 2014).
Antioxidant Activity Analysis
- Antioxidant Activity Study : The antioxidant activities of diaryl diselenides, including this compound, were investigated, contributing to the understanding of their potential in biological systems (Mugesh, Panda, Singh, Punekar & Butcher, 2001).
Mechanism of Action
Target of Action
Dimethyl diselenide is an organoselenium compound that has been reported to exhibit anticancer and chemopreventive activity . It is known to interact with distonic radical cations, making it a powerful reagent for identifying these ions .
Mode of Action
The interaction of this compound with its targets involves the abstraction of CH3Se from the compound. This reaction is faster and more exclusive than CH3S(·) abstraction from dimethyl disulfide . The compound’s mode of action also involves redox modulation .
Biochemical Pathways
This compound affects various biochemical pathways. It has been reported to down-regulate the expression of the nuclear factor-κB (NF-κB), a transcription factor involved in pro-apoptotic pathways activated by reactive oxygen species (ROS) .
Pharmacokinetics
It is known to be a volatile selenium species . Its determination in biological samples has been reported using high-performance liquid chromatography-inductively coupled argon plasma mass spectrometry .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer and chemopreventive activities. It has been reported to exhibit antioxidant, prooxidant, redox-modulating, chemopreventive, anticancer, cytotoxic, and radioprotective properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is sensitive to air and moisture . It is recommended to prevent the product from entering drains . Safety precautions suggest keeping it away from open flames, hot surfaces, and sources of ignition .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dimethyl diselenide plays a crucial role in biochemical reactions, particularly in the context of selenium metabolism. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a reagent in the identification of distonic radical cations . Additionally, this compound has been reported to exhibit antioxidant properties and can induce NADPH quinone oxidoreductase . These interactions highlight the compound’s potential in modulating redox reactions and protecting cells from oxidative damage.
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits antioxidant properties, which help in mitigating oxidative stress within cells . This compound has been reported to induce the accumulation of extracellular cysteine in murine macrophage RAW 264.7 cells and differentiated human THP-1 monocytes . Furthermore, this compound can impact cell signaling pathways and gene expression, contributing to its potential as a chemopreventive and anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can participate in redox reactions, particularly involving thiol-disulfide exchange reactions . This compound can also interact with glutathione, leading to the generation of superoxide radical anions (O₂•−) and the cross-linking of protein thiol groups . These interactions contribute to its ability to modulate cellular redox status and influence various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be a volatile selenium species, and its determination in biological samples has been achieved using techniques such as HPLC-inductively coupled argon plasma mass spectrometry . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its antioxidant properties and its role in modulating redox reactions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits antioxidant properties and can protect against oxidative damage . At higher doses, this compound may exhibit toxic effects, including potential damage to organs and tissues . It is important to determine the appropriate dosage to balance its beneficial and adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to selenium metabolism. It can be metabolized into various selenium-containing compounds, including selenomethylselenocysteine and volatile this compound . These metabolic transformations are facilitated by enzymes such as selenocysteine methyltransferase, which plays a role in the conversion of selenocysteine to selenomethylselenocysteine . These pathways highlight the compound’s role in selenium biochemistry and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be absorbed by plants and other organisms via diverse transport routes, including sulfate transporters . Once inside the cells, this compound can be metabolized and distributed to different cellular compartments. Its localization and accumulation are influenced by factors such as the presence of specific transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. It has been detected in various cellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are crucial for understanding its role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
(methyldiselanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Se2/c1-3-4-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXBWPOEOIIREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se][Se]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221237 | |
| Record name | Dimethyldiselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.1 mg/mL at 25 °C | |
| Record name | Dimethyl diselenide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7101-31-7 | |
| Record name | Dimethyl diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7101-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldiselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyldiselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLDISELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH7TJ8228U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dimethyl diselenide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dimethyl Diselenide?
A1: this compound has a molecular formula of C2H6Se2 and a molecular weight of 189.05 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Several spectroscopic techniques have been employed to characterize this compound, including:
- Infrared (IR) spectroscopy: [, ] provides information about the vibrational modes of the molecule, confirming the presence of specific functional groups.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): [, , ] reveals information about the electronic environment and connectivity of the carbon and hydrogen atoms in the molecule.
- Gas Chromatography-Mass Spectrometry (GC-MS): [, , , ] separates and identifies the compound based on its mass-to-charge ratio, providing further structural confirmation.
- Raman Spectroscopy: [] complements IR spectroscopy by providing information about the molecule's vibrational modes, further aiding in structural elucidation.
- X-ray Photoelectron Spectroscopy (XPS): [] is utilized to study the elemental composition and chemical states within the material, particularly the selenium atoms.
Q3: What is the stability of this compound in different storage conditions?
A3: While specific stability data for this compound is limited in the provided research, studies on related compounds like selenosugars in urine suggest potential for degradation. Factors such as light exposure, temperature, and storage media significantly impact stability. [, ]
Q4: Does this compound exhibit any catalytic properties?
A4: The provided research focuses primarily on the formation and detection of this compound as a product of selenium metabolism or chemical reactions. There is no direct evidence presented for its use as a catalyst.
Q5: Have there been any computational studies on this compound?
A5: Yes, ab initio calculations have been performed to investigate the rotational barrier in this compound. [, ] These studies provide insights into the molecule's conformational preferences and energy landscape.
Q6: How does the structure of this compound influence its reactivity?
A6: The Se-Se bond in this compound plays a crucial role in its reactivity. Studies have shown that the kinetics of diselenide precursor conversion, particularly for the formation of CuInSe2 nanocrystals, are dependent upon C-Se and Se-Se bond dissociation energies. []
Q7: What analytical techniques are commonly employed to detect and quantify this compound?
A7: A variety of analytical methods are used to study this compound:
- Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This technique is frequently employed to analyze volatile organic compounds, including this compound. It involves separating the volatile compounds in the headspace above a sample and then identifying and quantifying them based on their mass-to-charge ratios. [, , , ]
- Atomic Fluorescence Spectrometry (AFS): This technique offers high sensitivity for detecting selenium and has been explored for the direct determination of this compound. []
- High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This hyphenated technique combines the separation capabilities of HPLC with the sensitive and element-specific detection of ICP-MS, enabling the identification and quantification of this compound and other selenium species in complex matrices. [, , , , ]
- Solid-Phase Microextraction (SPME): This technique provides a solvent-free approach for extracting volatile compounds from various matrices, making it suitable for analyzing this compound in environmental samples. [, ]
Q8: What is the environmental fate of this compound?
A8: this compound is a volatile compound that can be released into the atmosphere. Research has focused on its formation during bioremediation processes, where microorganisms transform selenium oxyanions into volatile species, including this compound. [, , ]
Q9: What research tools are available for studying this compound?
A9: The research papers highlight various tools and techniques used for studying this compound, including:
Q10: What are the key milestones in research on this compound?
A10: The provided research highlights the following key aspects:
- Early studies: Focused on the identification of volatile selenium compounds, including this compound, produced by plants and microorganisms. [, ]
- Analytical advancements: Development and application of sensitive and selective techniques like HS-GC-MS and HPLC-ICP-MS for analyzing this compound in various matrices. [, , , ]
- Understanding Selenium Biogeochemistry: Investigating the role of microorganisms in transforming selenium species, including the production and degradation of this compound, has been crucial in understanding the biogeochemical cycling of selenium. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


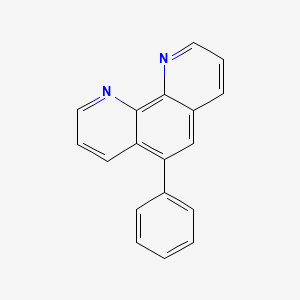

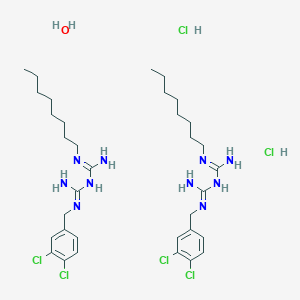

![2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)
![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)
![N-[4-(2-pyrimidinylsulfamoyl)phenyl]carbamic acid methyl ester](/img/structure/B1208443.png)
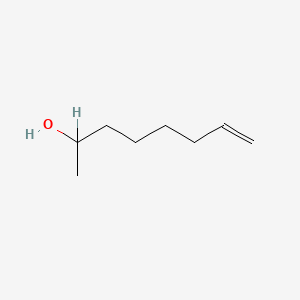
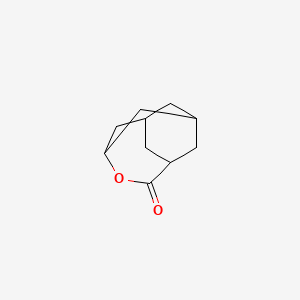

![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)
